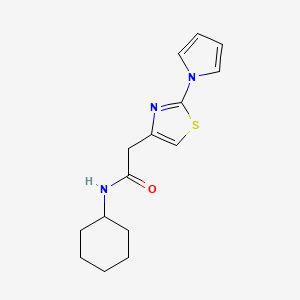

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c19-14(16-12-6-2-1-3-7-12)10-13-11-20-15(17-13)18-8-4-5-9-18/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWHQOACAAHKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide typically involves the formation of the pyrrole and thiazole rings followed by the introduction of the acetamide and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the rings and the attachment of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide

- Molecular Formula : C15H18N4OS

- Molecular Weight : 302.39 g/mol

Structural Characteristics

The compound features a thiazole ring, a pyrrole moiety, and a cyclohexylacetamide structure, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that thiazole-based compounds can effectively target cancer cell lines, suggesting that this compound may have similar effects .

Anti-inflammatory Properties : The compound's structural components allow it to interact with inflammatory pathways. Studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation . This property is critical for developing treatments for chronic inflammatory diseases.

Neuropharmacology

Cognitive Enhancement : There is emerging evidence that pyrrole and thiazole derivatives may enhance cognitive functions. A study investigating the neuroprotective effects of similar compounds found that they could improve memory and learning capabilities in animal models . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of thiazole derivatives indicate that they possess significant antibacterial and antifungal activities. The compound's ability to disrupt microbial membranes could be leveraged for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives, including those structurally related to this compound. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 10 to 50 µM, demonstrating promising anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers synthesized several derivatives based on the thiazole framework. Results showed that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Wirkmechanismus

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: The cyano-substituted thiazolidinone derivative () demonstrated notable antimicrobial activity, attributed to the electron-withdrawing cyano group enhancing thiazole ring reactivity . In contrast, the pyrrole-substituted compound’s electron-rich structure may alter target binding, though specific data are unavailable.

Computational Insights

Wavefunction analysis via Multiwfn () could elucidate electronic properties:

- Electrostatic Potential (ESP): The pyrrole substituent may donate electron density to the thiazole ring, creating a distinct ESP profile compared to cyano or pyrazolyl groups. This could influence interactions with microbial enzymes or receptors .

- Electron Localization Function (ELF) : Variations in ELF between analogues might explain differences in stability or reactivity during synthesis .

Research Findings and Implications

Substituent Impact: The pyrrole group’s electron-donating nature contrasts with the cyano group’s electron-withdrawing effects, suggesting divergent pharmacological mechanisms.

Synthetic Flexibility : Thioglycolic acid-mediated routes () offer efficient thiazole ring formation, while pyrazole-thiazole coupling () enables complex heterocyclic architectures .

Computational Guidance : Tools like Multiwfn can predict electronic properties to prioritize analogues for synthesis and testing .

Biologische Aktivität

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, a pyrrole moiety, and a cyclohexylacetamide group, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity is likely attributed to its ability to disrupt cellular membranes and inhibit essential metabolic processes.

- Anti-inflammatory Effects : The thiazole and pyrrole components are known to have anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

In a mouse model of acute inflammation, administration of the compound resulted in a notable decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, suggesting effective modulation of inflammatory responses.

Case Study 3: Anticancer Activity

In vitro assays on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.